Bienvenue dans la boutique en ligne BenchChem!

Pyrimidyn-7

Dynamin I GTPase Endocytosis Inhibitor potency

Choose Pyrimidyn-7 for your research to achieve complete dynamin blockade. As the only known inhibitor that competitively targets both the GTPase and PH domains of dynamin I, it uniquely enables the simultaneous disruption of GTP hydrolysis and lipid binding. Its high potency (IC50 1.1 µM) minimizes off-target effects, and its reversible action allows for controlled washout studies of synaptic vesicle endocytosis (SVE), making it a superior choice over less potent, single-mechanism alternatives like Dynasore or MiTMAB.

Molecular Formula C21H41N5
Molecular Weight 363.6 g/mol
Cat. No. B8117903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidyn-7
Molecular FormulaC21H41N5
Molecular Weight363.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C
InChIInChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25)
InChIKeyCKRZZHPNUCLRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidyn-7 Dynamin I/II Inhibitor: Potency and Dual-Action Mode for Endocytosis Research Procurement


Pyrimidyn-7 (N2-[2-(dimethylamino)ethyl]-N4-dodecyl-6-methyl-2,4-pyrimidinediamine) is a small-molecule dynamin inhibitor within the pyrimidine-based 'Pyrimidyn' chemical series. It functions as a dual-action inhibitor, competitively antagonizing both GTP and phospholipid interactions with dynamin I and II. [1] This dual-targeting profile distinguishes it mechanistically from other dynamin inhibitors that typically act via a single binding mode. [1] Pyrimidyn-7 demonstrates inhibitory potency in the low micromolar range against both dynamin I and II isoforms. [1] It has been shown to reversibly block clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE) in cellular models. [1]

Why Pyrimidyn-7 Cannot Be Readily Substituted with Other Dynamin Inhibitors in Endocytosis Studies


The dynamin inhibitor class encompasses compounds with diverse chemical scaffolds, binding sites, and mechanisms of action, ranging from competitive GTP antagonists to allosteric GTPase modulators and lipid-binding domain disruptors. [1] Consequently, these inhibitors exhibit widely varying potency profiles and, critically, distinct functional consequences in cellular endocytosis assays. For instance, inhibitors like Dynasore are non-competitive and significantly less potent (IC50 ~15 µM), while others like MiTMAB target only the lipid-binding PH domain. Substituting Pyrimidyn-7 with a less potent or mechanistically distinct analog risks incomplete dynamin blockade, off-target effects due to required higher concentrations, or failure to fully recapitulate the specific dual-action inhibition of both GTP and lipid binding that defines Pyrimidyn-7's activity. [1] The evidence below quantifies these critical performance differences.

Quantitative Comparison of Pyrimidyn-7 Against Key Dynamin Inhibitor Analogs


Superior Dynamin I Inhibition: Pyrimidyn-7 IC50 (1.1 μM) vs. Dynasore (15 μM), MiTMAB (3.1 μM), and Dynole 34-2 (6.9 μM)

Pyrimidyn-7 demonstrates substantially higher potency against dynamin I GTPase activity compared to several widely used dynamin inhibitors. In a lipid-stimulated GTPase assay using full-length dynamin I, Pyrimidyn-7 exhibits an IC50 of 1.1 μM. [1] In contrast, Dynasore, a common first-generation inhibitor, has a reported IC50 of 15 μM for dynamin I/II in cell-free assays. The PH domain-targeting inhibitor MiTMAB shows an IC50 of 3.1 μM against dynamin I GTPase. The indole-based inhibitor Dynole 34-2 displays an IC50 of 6.9 μM against dynamin I GTPase.

Dynamin I GTPase Endocytosis Inhibitor potency

Unique Dual-Action Mechanism: Pyrimidyn-7 Competitively Inhibits Both GTP and Phospholipid Binding, a Feature Absent in Other Classes

Kinetic analysis of Pyrimidyn-7 reveals that it acts as a competitive inhibitor of both GTP and phospholipid interactions with dynamin I, a dual mode of action not observed with other major dynamin inhibitors. [1] This contrasts with Dynasore, which functions as a non-competitive inhibitor of the GTPase domain. MiTMAB and OcTMAB are reported to exclusively target the pleckstrin homology (PH) domain, thereby only disrupting dynamin-phospholipid interactions.

Dynamin mechanism GTPase domain PH domain Dual inhibitor

Pyrimidyn-7 Cellular Endocytosis Inhibition Potency vs. Dyngo-4a and MiTMAB in Functional Assays

In cellular models of clathrin-mediated endocytosis (CME), Pyrimidyn-7 effectively blocks transferrin uptake. While a precise cellular IC50 for Pyrimidyn-7 in this assay is not widely reported across comparative studies, its potent biochemical inhibition (IC50 = 1.1 μM) translates to strong cellular activity. [1] For comparison, the dynamin inhibitor Dyngo-4a inhibits dynamin-dependent transferrin endocytosis with an IC50 of 5.7 μM in U2OS cells. MiTMAB inhibits receptor-mediated endocytosis with an IC50 of 19.9 μM.

Clathrin-mediated endocytosis Transferrin uptake Cellular IC50

Pyrimidyn-7 Reversible Inhibition Profile: A Distinction from Irreversible Inhibitors for Washout Experiments

Pyrimidyn-7 acts as a reversible inhibitor of clathrin-mediated endocytosis (CME), a property that is explicitly noted in its characterization. [1] This reversibility is an important experimental feature, as it allows for washout experiments to confirm target engagement and study the dynamics of endocytosis recovery. While Dynasore is also described as reversible, other dynamin inhibitors, such as certain alkylammonium salts (e.g., MiTMAB), may exhibit different kinetic profiles.

Reversible inhibition Endocytosis recovery Experimental control

Recommended Research Applications for Pyrimidyn-7 Based on Validated Evidence


Dissecting the Role of Dynamin in Clathrin-Mediated Endocytosis (CME) with High Potency

Given its potent inhibition of dynamin I GTPase (IC50 = 1.1 μM) [1] and demonstrated blockade of transferrin and EGF uptake in non-neuronal cells [1], Pyrimidyn-7 is ideally suited for acute inhibition studies of CME. Its potency allows for effective dynamin blockade at concentrations that minimize off-target effects, a key advantage over less potent alternatives like Dynasore (IC50 = 15 μM) .

Investigating Dynamin's Dual-Function in GTPase Activation and Membrane Recruitment

Pyrimidyn-7 is the only known inhibitor to competitively target both the GTPase and PH domains of dynamin I [1]. This unique dual-action mechanism makes it the reagent of choice for experiments requiring the simultaneous and complete disruption of dynamin's two primary functions: GTP hydrolysis-driven conformational change and lipid-mediated membrane tethering [1]. This contrasts with single-mechanism inhibitors like MiTMAB, which only target lipid binding .

Studies of Synaptic Vesicle Endocytosis (SVE) in Neuronal Systems

Pyrimidyn-7 has been explicitly validated for its ability to reversibly inhibit synaptic vesicle endocytosis (SVE) in nerve terminals [1]. This property, combined with its high potency, makes it a preferred tool for neuroscientists investigating dynamin-dependent vesicle recycling at the synapse, an area where precise and robust pharmacological control is essential.

Washout and Recovery Experiments to Assess Endocytic Pathway Dynamics

The reversible nature of Pyrimidyn-7's inhibition of CME and SVE [1] allows researchers to perform controlled washout experiments. By acutely removing the inhibitor, the kinetics of endocytic pathway recovery and vesicle pool replenishment can be quantitatively assessed, providing insights into cellular trafficking dynamics that are not feasible with irreversible inhibitors.

Quote Request

Request a Quote for Pyrimidyn-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.